3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC13524992
Molecular Formula: C6H9ClF3N3
Molecular Weight: 215.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClF3N3 |
|---|---|
| Molecular Weight | 215.60 g/mol |
| IUPAC Name | 3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3N3.ClH/c1-4-5(10)2-12(11-4)3-6(7,8)9;/h2H,3,10H2,1H3;1H |
| Standard InChI Key | CEQAIAUVGPONSY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1N)CC(F)(F)F.Cl |
| Canonical SMILES | CC1=NN(C=C1N)CC(F)(F)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound consists of a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 4-position with an amine group, while a methyl group occupies the 3-position. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents. The SMILES notation CC1=NN(C=C1N)CC(F)(F)F.Cl and InChIKey CEQAIAUVGPONSY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts of the free base (C₆H₈F₃N₃) reveal insights into its gas-phase ion mobility:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 180.07431 | 137.7 |
| [M+Na]+ | 202.05625 | 145.0 |
| [M-H]- | 178.05975 | 133.3 |
| [M+Na-2H]- | 200.04170 | 140.3 |
These metrics aid in mass spectrometry-based identification, particularly in complex biological matrices. Density functional theory (DFT) simulations predict a planar pyrazole ring with the trifluoroethyl group adopting a gauche conformation relative to the amine .
Synthesis and Chemical Reactivity
Synthetic Pathways
The hydrochloride salt is synthesized via a two-step protocol:
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Pyrazole Alkylation: 3-Methyl-1H-pyrazol-4-amine reacts with 2,2,2-trifluoroethyl triflate or bromide in the presence of a base (e.g., K₂CO₃) to yield 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether or dichloromethane precipitates the hydrochloride salt, achieving yields >75% after recrystallization.
Reaction Mechanisms
The trifluoroethyl group’s strong electron-withdrawing nature (-I effect) activates the pyrazole ring toward electrophilic substitution at the 5-position. Nucleophilic aromatic substitution (SNAr) with amines or alkoxides proceeds readily under mild conditions (50–80°C), enabling derivatization for structure-activity relationship (SAR) studies .
Future Research Directions
Pharmacokinetic Profiling
In vitro ADME (absorption, distribution, metabolism, excretion) studies are needed to evaluate oral bioavailability and hepatic clearance. Metabolic stability assays using human liver microsomes could identify major cytochrome P450 isoforms involved in detoxification.
Materials Science Applications
Functionalization of the amine group with polymerizable moieties (e.g., acrylates) may yield novel fluorinated polymers with low dielectric constants, suitable for microelectronics insulation .
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